molecular formula C6H13ClO3S B6616011 4-ethoxybutane-1-sulfonylchloride CAS No. 1343160-21-3

4-ethoxybutane-1-sulfonylchloride

Cat. No.: B6616011
CAS No.: 1343160-21-3
M. Wt: 200.68 g/mol
InChI Key: YJXOAPODBGMUGS-UHFFFAOYSA-N
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Description

4-ethoxybutane-1-sulfonylchloride is a chemical compound widely used in various fields of research and industry. It is a derivative of sulfonyl chloride and possesses unique physical and chemical properties that make it suitable for different applications. The compound is also known by its IUPAC name, 4-ethoxy-1-butanesulfonyl chloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxybutane-1-sulfonylchloride typically involves the reaction of 4-ethoxybutanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-ethoxybutanol+chlorosulfonic acidThis compound+HCl\text{4-ethoxybutanol} + \text{chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 4-ethoxybutanol+chlorosulfonic acid→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-ethoxybutane-1-sulfonylchloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can also undergo oxidation under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

4-ethoxybutane-1-sulfonylchloride is utilized in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound is employed in the modification of biomolecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-ethoxybutane-1-sulfonylchloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly reactive towards nucleophiles, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxybutane-1-sulfonylchloride
  • 4-propoxybutane-1-sulfonylchloride
  • 4-butoxybutane-1-sulfonylchloride

Uniqueness

4-ethoxybutane-1-sulfonylchloride is unique due to its specific ethoxy group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-ethoxybutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO3S/c1-2-10-5-3-4-6-11(7,8)9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXOAPODBGMUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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